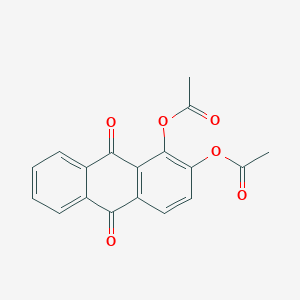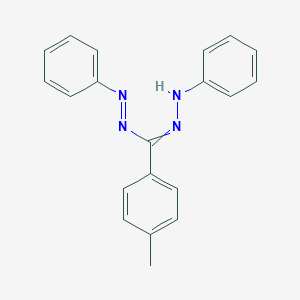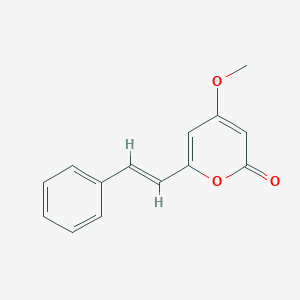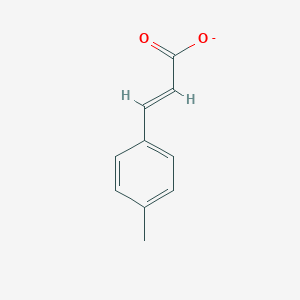
4-甲基肉桂酸
描述
4-Methylcinnamic acid is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds. It is structurally characterized by a phenyl group attached to an acrylic acid moiety with a methyl substituent at the para position of the aromatic ring.
Synthesis Analysis
The synthesis of derivatives related to 4-methylcinnamic acid has been explored in various studies. For instance, photocrosslinkable biodegradable polymers derived from 4-hydroxycinnamic acid were synthesized through high-temperature solution polycondensation, indicating the potential for creating materials from cinnamic acid derivatives . Additionally, bacterial synthesis has been employed to produce hydroxycinnamic acids from glucose in Escherichia coli, demonstrating the feasibility of microbial production of these compounds .
Molecular Structure Analysis
The molecular structure of 4-methylcinnamic acid and its derivatives has been studied using techniques such as Raman and infrared spectroscopy. These studies have provided insights into the intramolecular vibrations and the photodimerization reaction mechanism in the crystalline state of 4-methylcinnamic acid . The crystal structure landscape of 4-methylcinnamic acid has also been probed by doping with other halogenated cinnamic acids, revealing the influence of weak interactions in the formation of new structures .
Chemical Reactions Analysis
4-Methylcinnamic acid undergoes various chemical reactions, including photodimerization, which has been studied in the solid state . The photocrosslinking of polymers derived from cinnamic acid derivatives has been achieved through ultraviolet light irradiation, demonstrating the potential for creating new materials with specific properties . Additionally, the [2+2] cycloaddition products of 4-methoxycinnamic acid esters have been identified, further expanding the understanding of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylcinnamic acid derivatives have been characterized using a variety of analytical techniques. For example, the thermal properties of photocrosslinkable polymers derived from 4-hydroxycinnamic acid were assessed using differential scanning calorimetry and thermogravimetry . The photomechanical behavior of dimethoxycinnamic acid, a related compound, was correlated with its crystal structure, indicating the importance of molecular motion in solid-state reactions .
科学研究应用
晶体结构探索
4-甲基肉桂酸 (4MCA) 用于探索 4-溴肉桂酸和 4-氯肉桂酸等分子的晶体结构格局。用 4MCA 进行实验掺杂可发现新的晶体结构。此过程对于理解一组晶体结构内的相互作用和结构相容性非常有价值 (Chakraborty、Joseph 和 Desiraju,2018)。
抗真菌功效增强
4-甲基肉桂酸表现出作为抗真菌剂的潜力。其结构,特别是甲基部分的对位取代,对于有效的真菌控制至关重要。该化合物与其他化合物一起,可以作为化学增敏剂来增强传统抗真菌药物的功效 (Kim、Chan 和 Cheng,2017)。
光谱研究
4-甲基肉桂酸还参与光谱研究,特别是在分析晶体中的氢键环状二聚体方面。这些研究提供了对分子系统光谱性质中分子间氢键相互作用的性质和振动激子相互作用作用的见解 (Hachuła 等人,2015)。
化学合成
在化学合成中,4-甲基肉桂酸用于氟肉桂酸酯化等工艺。它在合成手性药物材料中的作用突出了其在制药中的重要性 (Si,2004)。
安全和危害
4-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Cinnamic acid derivatives, including 4-Methylcinnamic acid, have been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . They have been found to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
属性
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901045 | |
| Record name | NoName_95 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcinnamic acid | |
CAS RN |
1866-39-3 | |
| Record name | trans-p-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1866-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-p-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
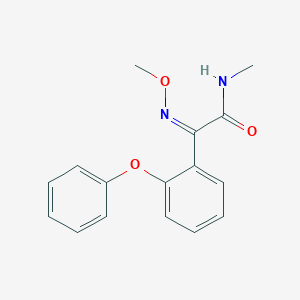

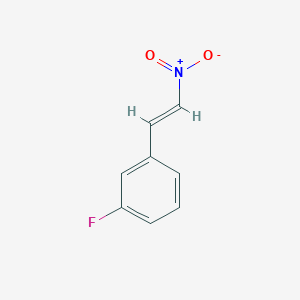


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

